molecular formula C18H19N3O3S B11242054 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11242054
M. Wt: 357.4 g/mol
InChI Key: FSLSWGMXQRRRRK-UHFFFAOYSA-N
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Description

6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core substituted with an ethoxy group and a piperazine ring attached to a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-bromo-4-(furan-2-carbonyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to a hydroxyl group.

    Substitution: The benzothiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated furan derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent.

    Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play crucial roles in binding to biological receptors, potentially inhibiting key enzymes or pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    6-ETHOXY-2-[4-(PYRAZINE-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a pyrazine ring instead of a furan ring.

    6-ETHOXY-2-[4-(PYRIDINE-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE: Contains a pyridine ring in place of the furan ring.

Uniqueness

The presence of the furan ring in 6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE imparts unique electronic and steric properties, potentially leading to different biological activities compared to its analogs with pyrazine or pyridine rings.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H19N3O3S/c1-2-23-13-5-6-14-16(12-13)25-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-24-15/h3-6,11-12H,2,7-10H2,1H3

InChI Key

FSLSWGMXQRRRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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